

Discovery and history of Ethyl trifluoroacetyldibromoacetate

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Compound of Interest

Compound Name: Ethyl trifluoroacetyldibromoacetate

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Ethyl Dibromofluoroacetate: A Comprehensive Technical Guide

A Note on Nomenclature: The compound "Ethyl trifluoroacetyldibromoacetate" is not a recognized name in chemical literature. This guide will focus on the closely related and synthetically important compound, Ethyl Dibromofluoroacetate (EDBFA), a versatile reagent for the synthesis of fluorinated molecules.

This technical guide provides an in-depth overview of Ethyl Dibromofluoroacetate (EDBFA), a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. For researchers, scientists, and professionals in drug development, EDBFA offers a reliable and efficient means of introducing fluorine into complex molecules, thereby modulating their biological activity.

Discovery and History

The introduction of fluorine into organic molecules has been a significant area of research since Henri Moissan first isolated elemental fluorine. The unique physicochemical properties of fluorine, such as its small size and high electronegativity, can dramatically alter the biological properties of a molecule.[1] While a specific date for the initial synthesis of Ethyl Dibromofluoroacetate is not readily available in the provided search results, its utility as a valuable reagent for creating a variety of fluorinated compounds has been recognized and



developed over several decades. Research groups have extensively explored its applications, particularly in zinc-promoted methodologies for synthesizing fluorinated molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl Dibromofluoroacetate is presented in the table below.

Property	Value
IUPAC Name	ethyl 2,2-dibromo-2-fluoroacetate
CAS Number	565-53-7
Molecular Formula	C4H5Br2FO2
Molecular Weight	263.89 g/mol
Appearance	Liquid
InChI Key	COYRDMUQLSIAEX-UHFFFAOYSA-N

Synthesis of Ethyl Dibromofluoroacetate

The synthesis of Ethyl Dibromofluoroacetate and related bromofluoroacetates can be achieved through various methods. One common approach involves the halogenation of fluoroacetic acid derivatives. While the search results do not provide a specific, detailed synthesis protocol for EDBFA itself, they do allude to its commercial availability, indicating well-established industrial production methods.[1]

Applications in Organic Synthesis

Ethyl Dibromofluoroacetate is a versatile building block with diverse applications in organic synthesis due to its multiple reactive sites.

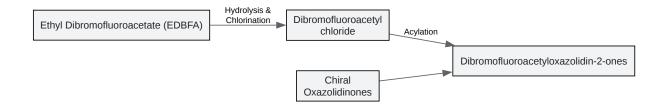
Nucleophilic Attack and Stereocenter Formation

The replacement of one of the bromine atoms in EDBFA via nucleophilic substitution leads to the creation of a stereocenter, opening pathways to chiral fluorinated molecules.[1]



Synthesis of Fluorinated Building Blocks

EDBFA serves as a precursor for a variety of other fluorinated building blocks. For example, it can be converted into its corresponding acyl chloride, which can then be used to acylate chiral oxazolidinones to produce dibromofluoroacetyloxazolidin-2-ones. These are useful in asymmetric cyclopropanation reactions.[1]

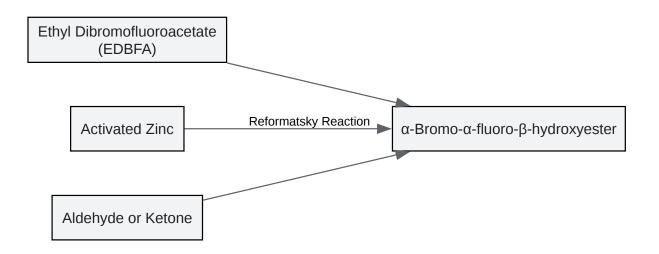


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Synthesis of Chiral Dibromofluoroacetyloxazolidin-2-ones from EDBFA.

Reformatsky-type Reactions

EDBFA is utilized in Reformatsky-type reactions to synthesize α -bromo- α -fluoro- β -hydroxyesters. This involves the formation of a zinc enolate from EDBFA, which then reacts with carbonyl compounds.



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Reformatsky Reaction with EDBFA.

Synthesis of Fluoroolefins

A significant application of EDBFA is in the synthesis of α -fluoroacrylates. This can be achieved through a reaction with aldehydes or ketones in the presence of triphenylphosphine and diethylzinc. This reaction generally proceeds in good yields and with moderate Z-selectivity for aldehydes.[1]

Experimental Protocols Synthesis of Bromofluoroketene Ethyl Trimethylsilyl Acetal

This protocol describes the synthesis of a key intermediate from EDBFA for the enantioselective synthesis of α -bromo- α -fluoro- β -hydroxyesters.[1]

Materials:

- Ethyl Dibromofluoroacetate (EDBFA)
- Trimethylsilyl chloride (TMSCI)
- Activated Zinc powder
- Tetrahydrofuran (THF), anhydrous
- n-Pentane, anhydrous

Procedure:

- To a solution of activated Zinc powder and TMSCI in anhydrous THF at -20 °C, add Ethyl Dibromofluoroacetate (EDBFA) dropwise.
- Stir the reaction mixture at -20 °C for the appropriate time to allow for the formation of the bromofluoroketene ethyl trimethylsilyl acetal.
- Dilute the reaction mixture with anhydrous n-pentane.



- Filter the mixture to remove zinc salts.
- Concentrate the filtrate in vacuo.
- Repeat the dilution, filtration, and concentration steps twice.
- Isolate the product by distillation.

The final product is obtained as a mixture of E/Z isomers.[1]

Conclusion

Ethyl Dibromofluoroacetate is a highly valuable and versatile reagent in organic synthesis. Its ability to serve as a source for the fluorine atom allows for the construction of a wide array of complex fluorinated molecules. For researchers in drug discovery and development, EDBFA provides a crucial tool for accessing novel chemical entities with potentially enhanced biological properties. The diverse reactivity of its two bromine atoms and the ester functionality opens up numerous avenues for synthetic transformations, making it an indispensable component in the modern synthetic chemist's toolbox.

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References

- 1. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules -PMC [pmc.ncbi.nlm.nih.gov]
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